MMP-2 Inhibitor II
CAS No.: 869577-51-5
Cat. No.: VC0005419
Molecular Formula: C16H17NO6S2
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 869577-51-5 |
---|---|
Molecular Formula | C16H17NO6S2 |
Molecular Weight | 383.4 g/mol |
IUPAC Name | N-[4-[4-(oxiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanesulfonamide |
Standard InChI | InChI=1S/C16H17NO6S2/c1-24(18,19)17-12-2-4-13(5-3-12)23-14-6-8-16(9-7-14)25(20,21)11-15-10-22-15/h2-9,15,17H,10-11H2,1H3 |
Standard InChI Key | ADEXXMLIERNFQB-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CO3 |
Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CO3 |
Appearance | Assay:≥98%A crystalline solid |
Chemical Identity and Structural Properties
Basic Chemical Characteristics
MMP-2 Inhibitor II, systematically named N-[4-[4-[(2-oxiranylmethyl)sulfonyl]phenoxy]phenyl]-methanesulfonamide, is a synthetic sulfonamide derivative with the molecular formula and a molecular weight of 383.44 g/mol . Its Canonical SMILES representation is CS(NC(C=C1)=CC=C1OC2=CC=C(S(CC3OC3)(=O)=O)C=C2)(=O)=O
, reflecting a bifunctional structure comprising a methanesulfonamide group, a diphenylether backbone, and an epoxide-containing sulfonyl moiety .
Table 1: Chemical and Physical Properties of MMP-2 Inhibitor II
Property | Value | Source |
---|---|---|
CAS Number | 869577-51-5 | |
Molecular Formula | ||
Molecular Weight | 383.44 g/mol | |
Solubility | ≤200 mg/mL in DMSO | |
Storage Conditions | -20°C, desiccated, protected from light | |
Purity | ≥97% (HPLC) |
The compound’s epoxide group is critical for its irreversible inhibition mechanism, enabling covalent bond formation with MMP-2’s catalytic zinc ion .
Mechanism of Action and Selectivity
Irreversible Inhibition of MMP-2
MMP-2 Inhibitor II functions as a mechanism-based inhibitor, binding covalently to the active site of MMP-2. Structural studies using X-ray crystallography (PDB ID: 3AYU) demonstrate that the inhibitor embeds into the substrate-binding cleft in an orientation opposite to natural substrates . The epoxide group reacts with the zinc-bound water molecule, forming a stable adduct that disrupts enzymatic activity . This interaction is facilitated by hydrogen bonds between the sulfonamide group and MMP-2 residues His 120 and Glu 121, as well as hydrophobic interactions with the S1' pocket .
Selectivity Profile
The inhibitor’s selectivity stems from its preferential interaction with MMP-2’s unique active-site topology. Comparative kinetic analyses reveal the following inhibitory constants:
Table 2: Inhibitory Activity (Ki) of MMP-2 Inhibitor II Against MMP Family Members
MMP Isoform | Ki (µM) | Selectivity Ratio (vs. MMP-2) | Source |
---|---|---|---|
MMP-2 | 2.4 | 1 | |
MMP-1 | 45 | 18.8 | |
MMP-7 | 379 | 157.9 | |
MMP-3 | >500 | >208 | |
MMP-9 | >500 | >208 |
This selectivity is superior to earlier inhibitors like SB-3CT, which show broader MMP cross-reactivity .
Biochemical and Pharmacological Applications
Cancer Research
MMP-2 Inhibitor II suppresses gelatinolytic activity in cancer cell lines, correlating with reduced invasion and metastasis. In bovine retinal endothelial cells, it attenuates glucose-induced MMP-2 upregulation (50% reduction at 10 µM) and modulates mRNA levels of MT1-MMP and TIMP-2, key regulators of extracellular matrix remodeling .
Rheumatoid Arthritis Models
The inhibitor reduces synovial fibroblast survival and cartilage degradation in rheumatoid arthritis models. At 20 µM, it decreases interleukin-6 (IL-6) production by 65% and inhibits NF-κB signaling, highlighting its anti-inflammatory potential .
Structural Insights from Crystallography
The crystal structure of MMP-2 bound to APP-IP (a related peptide inhibitor) confirms that inhibitors adopting an N-to-C binding orientation relative to the active site achieve higher specificity . MMP-2 Inhibitor II’s sulfonamide group occupies the S1' pocket, while the epoxide aligns with the catalytic zinc, providing a template for designing next-generation inhibitors .
Comparative Analysis with Other MMP Inhibitors
Table 3: Comparison of MMP-2 Inhibitor II with Select MMP Inhibitors
MMP-2 Inhibitor II’s enhanced selectivity and irreversible binding make it preferable for long-term suppression of MMP-2 activity in chronic disease models .
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